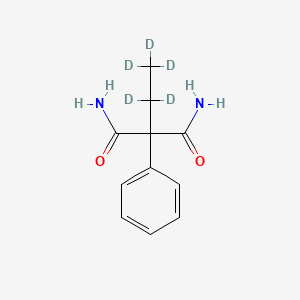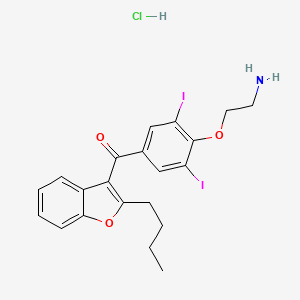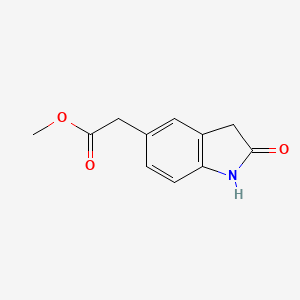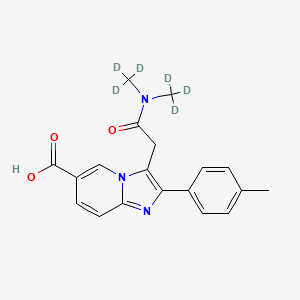
2-Pyridylacetic Acid-d6 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and the ability to trace chemical pathways. It is a derivative of pyridylacetic acid, where the hydrogen atoms are replaced with deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) typically involves the catalytic hydrogenation of 2-cyanoacetic acid in the presence of deuterium oxide (D2O). This reaction is carried out under controlled conditions to ensure the incorporation of deuterium into the molecule. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The final product is purified through crystallization and other separation techniques to ensure it meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridylacetic Acid-d6 Hydrochloride (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction may produce deuterated alcohols or amines .
Applications De Recherche Scientifique
2-Pyridylacetic Acid-d6 Hydrochloride (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of pyridylacetic acid derivatives.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation, allowing for more precise studies of its effects. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylacetic Acid: The non-deuterated form of the compound, which lacks the stability and tracing capabilities provided by deuterium.
2-Pyridylacetic Acid-d5 Hydrochloride: A similar deuterated compound with five deuterium atoms instead of six.
Pyridylacetic Acid Derivatives: Various derivatives with different substituents on the pyridine ring, offering different chemical and physical properties
Uniqueness
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is unique due to its complete deuteration, which provides enhanced stability and allows for detailed tracing in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions and pathways is essential .
Propriétés
Numéro CAS |
1329799-67-8 |
|---|---|
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
179.633 |
Nom IUPAC |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
Clé InChI |
MQVISALTZUNQSK-UNJHBGEESA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonymes |
2-Pyridineacetic Acid-d6 Hydrochloride; 2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


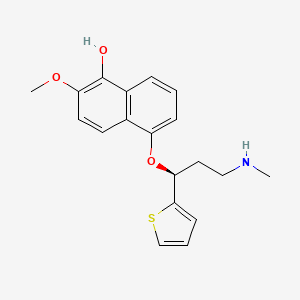

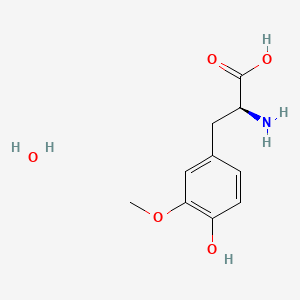


![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)
